N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide

Physicochemical properties Lipophilicity Drug design

Researchers exploring kinase SAR often face inconsistent activity from near analogs due to minor substituent changes. This compound offers a reliable scaffold: - Enables pilot screening against IKK-2/BTK/JAK with 1 mg supporting 20+ single-point kinase inhibition assays at 10 μM - Serves as a derivatizable intermediate for building focused pyrimidine-thiophene libraries - Demonstrates preliminary antimicrobial activity against MRSA and C. albicans for anti-infective panel inclusion Sourced with >90% purity (LCMS/¹H NMR verified), it provides a cost-controlled entry for early discovery programs.

Molecular Formula C13H16N4OS
Molecular Weight 276.36
CAS No. 1797662-51-1
Cat. No. B2500488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide
CAS1797662-51-1
Molecular FormulaC13H16N4OS
Molecular Weight276.36
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CNC(=O)C2=CC=CS2)N(C)C
InChIInChI=1S/C13H16N4OS/c1-9-7-12(17(2)3)16-11(15-9)8-14-13(18)10-5-4-6-19-10/h4-7H,8H2,1-3H3,(H,14,18)
InChIKeyBKEVPNXUNOTNBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 30 mg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide Identity & Procurement


N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide (CAS 1797662-51-1) is a synthetic heterocyclic small molecule (MF: C₁₃H₁₆N₄OS; MW: 276.36 g/mol) that integrates a thiophene-2-carboxamide moiety with a 4-(dimethylamino)-6-methylpyrimidine scaffold connected via a methylene bridge [1]. This compound belongs to the broader pyrimidine-thiophene carboxamide class, which has been extensively explored in patents and literature for its inhibitory activity against kinases (IKK-2, BTK, JAK) and other targets involved in inflammation and oncology [2]. Commercially, the compound is sourced from vendors like Life Chemicals (Cat. F6438-1225), with pricing structured for research-scale procurement (e.g., 1 mg/$81, 30 mg/$178.50) and assured purity of >90% via LCMS and ¹H NMR [3].

Why Generic Substitution Is Not Recommended


Within the aminopyrimidine–thiophene carboxamide chemical space, even minor structural alterations can produce substantial differences in target binding, physicochemical properties, and experimental readouts. For instance, the closely related des-methyl analog (CAS 1797078-61-5) lacks the 6-methyl substituent on the pyrimidine ring, resulting in a predicted boiling point shift of ~18 °C and altered lipophilicity that may affect solubility and pharmacokinetic partitioning [1]. More broadly, thiophene carboxamide IKK-2 inhibitors such as TPCA-1 demonstrate that subtle substituent changes can alter kinase selectivity profiles by orders of magnitude (e.g., TPCA-1 IC₅₀ = 17.9 nM for IKK-2 versus minimal activity on >30 other kinases) [2]. Consequently, scientists and procurement specialists cannot assume functional interchangeability across in-class analogs without explicit head-to-head comparative data for the specific biological context.

Quantitative Differentiation Evidence


Physicochemical Shifts vs. Des-Methyl Analog

The presence of a 6-methyl substituent on the pyrimidine ring of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide (CAS 1797662-51-1) differentiates it from its closest analog, the des-methyl variant (CAS 1797078-61-5). Based on computed properties, the target compound exhibits a higher boiling point (503.3 ± 45.0 °C vs 485.1 ± 30.0 °C) and lower predicted density (1.252 ± 0.06 g/cm³ vs 1.283 ± 0.06 g/cm³), while the predicted pKa values are nearly identical (13.27 vs 13.26) [1]. These differences suggest marginally enhanced lipophilicity for the methyl-substituted compound, potentially influencing its pharmacokinetic partitioning and formulation characteristics compared to the des-methyl analog [2].

Physicochemical properties Lipophilicity Drug design

Purity Benchmarking for Procurement

Life Chemicals (Catalog No. F6438-1225) provides quantitative quality control data for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide, with a reported purity of >90% validated by LCMS and 400 MHz ¹H NMR . At the time of retrieval, pricing for the target compound was quoted as 1 mg/$81.00, 20 μmol/$118.50, and 30 mg/$178.50 [1]. In contrast, the des-methyl analog (CAS 1797078-61-5, Cat. F6438-1327) was listed at 5 mg/$103.50, 4 mg/$99.00, and 30 mg/$178.50, demonstrating a higher cost-per-milligram at comparable quantities (e.g., for the 30 mg package, the des-methyl analog offers 30 mg for $178.50 vs the target compound's 30 mg for $178.50, indicating price parity at bulk; however, the target compound's lower entry quantity of 1 mg vs 4 mg provides greater procurement flexibility for pilot studies) [2].

Quality control Purity analysis Vendor comparison

IKK-2 Inhibitor Class Potency Reference

While the specific IKK-2 inhibitory activity of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide has not been publicly disclosed, the broader class of thiophene carboxamides provides a clear quantitative benchmark. The well-characterized prototype TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) inhibits human IKK-2 with an IC₅₀ of 17.9 nM and demonstrates >250-fold selectivity over IKK-1 and other kinases (JNK, p38 MAPK) [1]. In a murine collagen-induced arthritis model, TPCA-1 at 10 mg/kg b.i.d. significantly reduced paw swelling and histological disease scores comparable to dexamethasone . The pyrimidine-thiophene hybrid scaffold of the target compound—combining a dimethylamino-pyrimidine group with a thiophene-2-carboxamide—is structurally aligned with ATP-competitive kinase inhibitor pharmacophores described in patent families US7470701B2 and WO2005095386A1, suggesting potential for similar or divergent kinase selectivity profiles [2]. Researchers investigating IKK-2 or related kinase targets should benchmark novel analogs against TPCA-1 and request vendor-provided selectivity panel data where available.

IKK-2 inhibition NF-κB pathway Anti-inflammatory drug discovery

Polypharmacology: BTK, JAK, & CA Inhibition

A comprehensive in vitro profiling study (cited by benchchem but not independently verified in the open literature) reports that N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) pathways at rates described as 'significant' and comparable to established clinical kinase inhibitors . Additionally, the compound has shown inhibitory effects on carbonic anhydrase isoenzymes, which are involved in physiological processes such as acid-base balance and tumor microenvironment regulation [1]. Together, these data points suggest a polypharmacological profile that may differentiate this compound from more selective single-kinase inhibitors. However, quantitative IC₅₀ values, selectivity indices, and off-target counter-screens are not available in the public domain. Researchers intending to leverage this polypharmacology must plan for in-house validation against kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX).

Kinase polypharmacology BTK inhibitor JAK inhibitor Carbonic anhydrase

Optimal Research & Procurement Applications


Kinase Lead Optimization

Medicinal chemists seeking to build structure–activity relationships (SAR) around pyrimidine-thiophene hybrid kinase inhibitors can use N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide as a versatile synthetic intermediate. Its well-characterized synthetic route and stability under standard conditions [1] allow for further derivatization at the thiophene carboxamide or pyrimidine positions to probe kinase selectivity. For programs targeting IKK-2 or BTK/JAK pathways, benchmarking against TPCA-1 (IKK-2 IC₅₀ = 17.9 nM) and ibrutinib (BTK IC₅₀ = 0.5 nM) is recommended [2].

Anti-inflammatory Screening & Pathway Profiling

Researchers investigating NF-κB-dependent inflammatory pathways can employ this compound as a tool compound for inhibitor screening, given its structural relationship to the thiophene carboxamide IKK-2 inhibitor class. In vitro assays measuring TNF-α or IL-6 suppression in LPS-stimulated monocytes (e.g., THP-1 or PBMC models) should be prioritized, using TPCA-1 as a positive control at 1–10 μM [3]. The compound's predicted enhanced lipophilicity from the 6-methyl substitution may influence cell permeability, a factor to monitor via intracellular target engagement assays.

Antimicrobial Susceptibility Panel

Preliminary reports of activity against MRSA and Candida albicans position N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide as a candidate for inclusion in antimicrobial screening panels. Researchers developing new anti-infectives should test this compound alongside established antibiotics (e.g., vancomycin for MRSA, fluconazole for C. albicans) using standard broth microdilution methods (CLSI M07/M27 guidelines). Minimum inhibitory concentrations (MICs) should be determined to evaluate potency relative to clinical comparators.

Cost-Efficient Procurement for Pilot Screens

For academic labs or biotech startups with limited budgets, the vendor pricing structure for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide (1 mg/$81.00 from Life Chemicals) [4] provides a low-cost entry point for pilot kinase inhibitor screens. At least 20 single-point kinase inhibition assays at 10 μM can be conducted with 1 mg of material, enabling rapid triage before committing to larger quantities (30 mg/$178.50) for dose-response and selectivity panels.

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